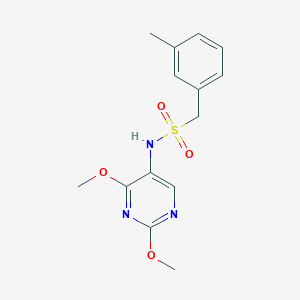
N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dimethoxypyrimidine derivatives with appropriate sulfonamide precursors. The general method includes:
- Starting Materials : 2,4-dimethoxypyrimidine and 3-methylphenylmethanesulfonamide.
- Reaction Conditions : The reaction is usually conducted in an organic solvent such as ethanol or dichloromethane under reflux conditions.
- Purification : The product is purified through techniques like recrystallization or chromatography.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing pyrimidine moieties have shown effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | DNA intercalation |
| Compound B | MCF-7 | 4.01 ± 0.95 | Kinase inhibition |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
- Cell Viability Assays : In a study assessing the cytotoxicity of the compound on human lung fibroblast cell lines (MRC-5), it was found that while the compound effectively inhibited cancer cell growth, it also showed moderate cytotoxicity on normal cells, indicating a need for further optimization to enhance selectivity.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the pyrimidine and sulfonamide groups in conferring biological activity. Modifications to these moieties can significantly alter the potency and selectivity of the compound against different targets.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, including kinases and GPCRs (G-protein coupled receptors). These studies suggest potential pathways for further drug development.
特性
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-5-4-6-11(7-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPOBGMIKLVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














